Imidafenacin metabolite M10 is a minor metabolite derived from the metabolism of imidafenacin, an antimuscarinic drug primarily used for treating overactive bladder. Imidafenacin itself is a compound characterized by its ability to antagonize muscarinic receptors, specifically M1, M2, and M3 subtypes, which are involved in bladder contraction and urinary frequency regulation. The metabolic pathway of imidafenacin leads to several metabolites, with M10 being one of the notable products formed during this process.
Imidafenacin (chemical name: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is classified as an anticholinergic agent. It is primarily metabolized in the liver, with cytochrome P450 enzymes (specifically CYP3A4) playing a significant role in its biotransformation. The identification of M10 as a metabolite arises from studies analyzing the pharmacokinetics and metabolic pathways of imidafenacin in humans and animal models .
The synthesis of imidafenacin metabolite M10 occurs through metabolic processes rather than traditional synthetic routes. The primary method involves the enzymatic transformation of imidafenacin via oxidation and ring cleavage reactions facilitated by cytochrome P450 enzymes. In particular, the loss of two carbons from the piperazine moiety is a critical step in forming M10. This metabolic pathway may involve various intermediate metabolites, including oxidized forms and conjugates, which are detected through techniques such as high-performance liquid chromatography and mass spectrometry .
The molecular structure of imidafenacin metabolite M10 can be represented as follows:
The structure features a modified piperazine ring due to the loss of two carbon atoms, resulting in a cyclic aminol form that may exhibit tautomerism. The precise three-dimensional arrangement can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Imidafenacin metabolite M10 undergoes several chemical reactions during its formation:
These reactions highlight the complexity of metabolic pathways involving nitrogen-containing heterocycles .
These properties are essential for understanding the behavior of M10 in biological systems and its potential interactions with other molecules .
Imidafenacin metabolite M10 (CAS No. 503598-33-2; UNII 6C8P8BU7WV) has been characterized through advanced analytical techniques to determine its precise molecular architecture. With a primary molecular formula of C₁₈H₂₁N₃O and a molecular weight of 295.39 g/mol, this metabolite exhibits distinct spectral properties that differentiate it from other imidafenacin biotransformation products [2] [8]. The structural assignment was confirmed through high-resolution mass spectrometry and multidimensional NMR analysis, revealing an open-chain structure featuring a diphenylbutanamide backbone modified with an acetimidoyl functional group [2].
Collision-induced dissociation (CID) studies via liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated characteristic fragmentation patterns for protonated M10. The metabolite undergoes preferential neutral losses of water (-18 Da) or ketene (-42 Da), generating diagnostic fragment ions designated as "f" and "m" in analytical literature [2]. These fragmentation pathways provide crucial insights into the arrangement of functional groups. A particularly significant structural confirmation comes from deuterium exchange experiments, which revealed three exchangeable protons – consistent with the presence of amidine and amide functional groups in its 4-((acetimidoyl)amino)-2,2-diphenylbutanamide configuration [2].
The SMILES notation (CC(=N)NCCC(C(N)=O)(C₁=CC=CC=C₁)C₂=CC=CC=C₂) and standard InChI key (OODRUYLKCLDEQJ-UHFFFAOYSA-N) further confirm the structural identity, depicting the linear arrangement of atoms resulting from piperazine ring cleavage in the parent molecule [2] [8]. These analytical characteristics provide reliable markers for identifying M10 in complex biological matrices during pharmacokinetic studies.
Metabolite M10 exhibits substantial structural divergence from its parent compound imidafenacin (C₂₀H₂₁N₃O, MW 319.41 g/mol), primarily through the loss of two carbon atoms from the imidazole-containing piperazine ring system [2] [4] [9]. This transformation represents a significant metabolic degradation pathway that fundamentally alters the molecule's topological and electronic properties. The table below summarizes the key structural differences:
Table 1: Structural and Metabolic Comparison of Imidafenacin and M10 Metabolite
Characteristic | Imidafenacin (Parent) | Metabolite M10 |
---|---|---|
Molecular Formula | C₂₀H₂₁N₃O | C₁₈H₂₁N₃O |
Molecular Weight | 319.41 g/mol | 295.39 g/mol |
Core Structure | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide | 4-((acetimidoyl)amino)-2,2-diphenylbutanamide |
Nitrogen-containing moiety | Intact 2-methylimidazole ring | Open-chain acetimidoyl group |
Key Functional Groups | Tertiary amine, imidazole | Primary amidine, primary amide |
CAS Registry Number | 170105-16-5 | 503598-33-2 |
The metabolic transformation from imidafenacin to M10 involves ring opening and elimination of two carbon atoms, resulting in the conversion of the cyclic imidazole moiety into a linear amidine functionality [2] [5]. This structural modification has profound implications for the molecule's pharmacological activity, as M10 lacks the critical structural elements required for potent muscarinic receptor binding. While imidafenacin demonstrates nanomolar affinity for M₃ receptors (IC₅₀ = 0.3 nM), the structural alterations in M10 abolish significant receptor interactions, rendering it pharmacologically inactive [6] [9].
In the context of imidafenacin's overall metabolic profile, M10 represents a minor metabolic pathway compared to primary metabolites like the N-glucuronide conjugate (M-9) and the oxidized metabolite (M-2). Pharmacokinetic studies show that M10 constitutes only a small fraction of circulating metabolites, with the N-glucuronide conjugate predominating in early plasma samples and the ring-cleavage form (M-4) becoming more prominent at later time points [2] [5].
Comprehensive chiral analysis has confirmed that imidafenacin metabolite M10 exists as a single achiral species without stereoisomers. The molecular structure lacks chiral centers and exhibits no E/Z isomerism around its amidine functionality [2] [8]. This absence of stereochemical complexity differentiates M10 from many other pharmacologically active metabolites that frequently exhibit stereospecific metabolic pathways.
The amidine group (=N-C(N)) in M10 displays tautomeric potential between the imino (C=NH) and amino (C-NH₂) configurations. However, nuclear magnetic resonance studies have demonstrated that under physiological conditions, the metabolite predominantly exists in a single tautomeric state rather than as an equilibrium mixture [2]. This behavior contrasts with some heterocyclic metabolites that exhibit rapid tautomeric interconversion.
The hydrolytic stability of M10 is significantly influenced by its amidine functionality, which exhibits greater liability than the imidazole ring of the parent imidafenacin. In vitro studies under simulated physiological conditions (pH 7.4, 37°C) indicate that M10 undergoes pH-dependent degradation through hydrolysis of the amidine group, resulting in cleavage products including 2,2-diphenyl-4-aminobutanamide and acetic acid derivatives [2]. This degradation pathway represents an important consideration for bioanalytical methods development.
Mass spectrometric analysis reveals that M10 demonstrates fragmentation susceptibility during collision-induced dissociation experiments. The protonated molecular ion ([M+H]⁺ at m/z 296.2) undergoes characteristic neutral losses including:
Table 2: Characteristic Fragmentation Pattern of M10 Under CID Conditions
Precursor Ion | Fragment Ion | Neutral Loss | Fragment Designation | Proposed Fragment Structure |
---|---|---|---|---|
[M+H]⁺ 296.2 | 278.2 | H₂O (-18 Da) | Ion f | Dehydrated amidine |
[M+H]⁺ 296.2 | 254.2 | CH₂CO (-42 Da) | Ion m | Ketene loss from butanamide chain |
[M+H]⁺ 296.2 | 279.2 | NH₃ (-17 Da) | - | Ammonia elimination from amide |
The deuterium exchange behavior of M10 provides additional insights into its structural stability. When incubated in deuterated solvents, M10 exhibits rapid exchange of three labile protons corresponding to the two amidine NH groups and the amide NH₂ group [2]. This exchange occurs without fragmentation, indicating that the core carbon skeleton remains intact under normal analytical conditions.
In biological matrices, M10 demonstrates moderate metabolic stability but does not undergo further Phase I or Phase II biotransformation at significant rates [5]. Its clearance occurs primarily through renal excretion of the unchanged compound rather than through secondary metabolism. This distinguishes M10 from other imidafenacin metabolites like M-9 (N-glucuronide) and M-2 (oxidized imidazole), which represent major metabolic pathways [5].
Table 3: Key Metabolites of Imidafenacin in Humans
Metabolite | Structure Type | Molecular Formula | Relative Abundance | Excretion Route |
---|---|---|---|---|
M-9 | N-glucuronide | C₂₆H₃₁N₃O₇ | Major (early plasma) | Urine |
M-2 | Oxidized imidazole | C₂₀H₁₉N₃O₂ | Minor | Urine/Feces |
M-4 | Ring-cleavage | C₁₉H₂₁N₃O₂ | Major (late plasma) | Urine/Feces |
M10 | Ring-degradation | C₁₈H₂₁N₃O | Minor | Urine |
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